molecular formula C6H6F3NO B12942409 (3-(Trifluoromethyl)-1H-pyrrol-2-yl)methanol

(3-(Trifluoromethyl)-1H-pyrrol-2-yl)methanol

Cat. No.: B12942409
M. Wt: 165.11 g/mol
InChI Key: TYXLSLUROCOHFS-UHFFFAOYSA-N
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Description

(3-(Trifluoromethyl)-1H-pyrrol-2-yl)methanol: is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrrole ring, with a hydroxymethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Trifluoromethyl)-1H-pyrrol-2-yl)methanol typically involves the introduction of a trifluoromethyl group to a pyrrole ring followed by the addition of a hydroxymethyl group. One common method involves the reaction of a trifluoromethylated pyrrole with formaldehyde under basic conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-(Trifluoromethyl)-1H-pyrrol-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated aldehydes or acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Biology: In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity, providing insights into drug design and development.

Medicine: The compound’s unique properties make it a candidate for the development of new therapeutic agents, particularly in the field of anti-inflammatory and anticancer drugs.

Industry: In industrial applications, (3-(Trifluoromethyl)-1H-pyrrol-2-yl)methanol can be used in the production of specialty chemicals and advanced materials, contributing to innovations in various sectors.

Mechanism of Action

The mechanism by which (3-(Trifluoromethyl)-1H-pyrrol-2-yl)methanol exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

  • (3-(Trifluoromethyl)phenyl)methanol
  • (3-(Trifluoromethyl)pyridine-2-yl)methanol
  • (3-(Trifluoromethyl)benzyl)methanol

Comparison: Compared to these similar compounds, (3-(Trifluoromethyl)-1H-pyrrol-2-yl)methanol is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in research and industrial applications.

Properties

Molecular Formula

C6H6F3NO

Molecular Weight

165.11 g/mol

IUPAC Name

[3-(trifluoromethyl)-1H-pyrrol-2-yl]methanol

InChI

InChI=1S/C6H6F3NO/c7-6(8,9)4-1-2-10-5(4)3-11/h1-2,10-11H,3H2

InChI Key

TYXLSLUROCOHFS-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1C(F)(F)F)CO

Origin of Product

United States

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